

# Navigating SOM3355 Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | P-3355   |           |
| Cat. No.:            | B1208721 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the side effects of SOM3355 in clinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments, ensuring patient safety and data integrity.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SOM3355?

A1: SOM3355 (bevantolol hydrochloride) exhibits a novel, multimodal mechanism of action. It functions as a mild beta-1 adrenergic antagonist and an inhibitor of both vesicular monoamine transporter subtype 1 (VMAT1) and subtype 2 (VMAT2).[1][2][3][4] This dual activity helps regulate chemical messaging in the brain, which is thought to contribute to the reduction of involuntary movements (chorea) and potentially mood and behavioral changes associated with Huntington's disease.[3]

Q2: What are the most commonly reported side effects of SOM3355 in clinical trials?

A2: Based on Phase 2a and Phase 2b clinical trial data, the most frequently observed adverse events are generally mild to moderate.[5][6] These include cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure).[7][8] Other reported side effects have included headache, fatigue, nausea, and vomiting.[5] Insomnia and falls have also



been noted, although their direct attribution to SOM3355 can be confounded by the underlying condition of Huntington's disease patients.[7]

Q3: How does the safety profile of SOM3355 compare to other treatments for chorea in Huntington's disease?

A3: SOM3355 has demonstrated a favorable safety profile, particularly concerning neuropsychiatric side effects.[5] Unlike some other VMAT2 inhibitors used to treat chorea, clinical studies of SOM3355 have not been associated with an increased risk of depression, suicidal ideation, somnolence (drowsiness), akathisia (restlessness), or cognitive impairment. [1][3][9] In fact, some studies have suggested a potential improvement in depressive symptoms and a reduction in anxiety among participants receiving SOM3355.[3][4]

Q4: Have any serious adverse events (SAEs) been linked to SOM3355?

A4: In the Phase 2b study, there were only three serious adverse events reported, and all were considered unrelated to the study drug.[8]

Q5: What is the effect of SOM3355 on prolactin levels?

A5: An elevation in plasma prolactin levels (1.7-1.9-fold) has been observed in patients treated with SOM3355.[6] This is considered a likely consequence of its inhibitory effect on the dopamine pathway via VMAT2.[6]

## **Troubleshooting Guides**

## Issue 1: Management of Cardiovascular Events (Bradycardia and Hypotension)

Symptoms:

- Bradycardia: Heart rate significantly below the established baseline or institutional lower limit of normal.
- Hypotension: A significant drop in blood pressure from baseline, or systolic blood pressure falling below 90 mmHg.
- Orthostatic Hypotension: A drop in blood pressure upon standing.[8]



Associated Symptoms: Dizziness, lightheadedness, syncope (fainting).[8]

#### Troubleshooting Protocol:

- Immediate Assessment:
  - Measure the patient's heart rate and blood pressure in both supine and standing positions.
  - Assess for symptoms of dizziness, fainting, or falls.
- Review Concomitant Medications:
  - Identify any other medications that could contribute to bradycardia or hypotension (e.g., other antihypertensives, beta-blockers).
- Dose Adjustment:
  - Consult the study protocol for guidance on dose reduction or temporary discontinuation of SOM3355. In the Phase 2b study, dose adjustments were part of the management strategy.
- Monitoring:
  - Increase the frequency of vital sign monitoring until the patient is stable.
  - Educate the patient on the symptoms of hypotension and advise them to rise slowly from a sitting or lying position.
- · Reporting:
  - Document the event thoroughly in the patient's record and report it to the study sponsor and IRB as per the clinical trial protocol.

## **Issue 2: Management of Insomnia**

#### Symptoms:

Difficulty initiating or maintaining sleep.



Non-restorative sleep.

**Troubleshooting Protocol:** 

- Assess Sleep Hygiene:
  - Inquire about the patient's sleep habits, including caffeine and alcohol intake, screen time before bed, and sleep environment.
- Non-Pharmacological Interventions:
  - Recommend improvements to sleep hygiene, such as maintaining a regular sleep schedule, creating a relaxing bedtime routine, and ensuring the sleep environment is dark, quiet, and cool.
- Review Concomitant Medications:
  - Determine if other medications could be contributing to insomnia.
- Consider Dose Timing:
  - If the study protocol allows, consider administering the evening dose of SOM3355 earlier to minimize potential interference with sleep onset.
- Pharmacological Intervention (with caution):
  - If non-pharmacological approaches are ineffective, consult the study protocol regarding the use of sleep aids. Insomnia is a known side effect of VMAT2 inhibitors.[7]

## **Data Presentation**

Table 1: Incidence of Key Adverse Events in the SOM3355 Phase 2b Clinical Trial



| Adverse Event                                   | Placebo (n=48) | SOM3355 400<br>mg/day (n=41) | SOM3355 600<br>mg/day (n=50) |
|-------------------------------------------------|----------------|------------------------------|------------------------------|
| Number of Patients<br>with any Adverse<br>Event | 24             | 22                           | 33                           |
| Total Number of<br>Adverse Events               | 48             | 47                           | 90                           |
| Bradycardia                                     | 0              | 1                            | 4                            |
| Syncope (Fainting)                              | 1              | 1                            | 1                            |
| Hypotension                                     | 0              | 1                            | 0                            |
| Orthostatic<br>Hypotension                      | 0              | 1                            | 0                            |
| Study Discontinuation due to Adverse Events     | 3              | 1                            | 6                            |

Data adapted from the Phase IIb Efficacy and Safety Study of SOM3355 in Huntington's Disease.[8]

## **Experimental Protocols**

Protocol 1: Monitoring of Chorea Severity

- Methodology: The Unified Huntington's Disease Rating Scale Total Maximal Chorea (UHDRS-TMC) score is the primary endpoint for assessing chorea.[1]
- Procedure:
  - The UHDRS-TMC is administered by a trained and certified rater.
  - The scale assesses chorea severity across seven body regions.
  - Scores are recorded at baseline and at specified follow-up visits throughout the clinical trial to measure the change from baseline.



#### Protocol 2: Assessment of Global Clinical Change

 Methodology: The Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C) scales are used to evaluate the overall change in the patient's condition.[1]

#### Procedure:

- At follow-up visits, the clinician (for CGI-C) and the patient (for PGI-C) rate the overall improvement or worsening of the patient's condition compared to baseline.
- The rating is typically on a 7-point scale, ranging from "very much improved" to "very much worse."

#### Protocol 3: Evaluation of Depressive Symptoms

 Methodology: The Beck Depression Inventory (BDI) is utilized to monitor for changes in depressive symptoms.[4]

#### Procedure:

- The BDI is a self-report questionnaire administered to the patient.
- It consists of 21 multiple-choice questions assessing the severity of depressive symptoms.
- Scores are calculated at baseline and at subsequent study visits to track any emergence or worsening of depression.

## **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sombiotech.com [sombiotech.com]
- 2. sombiotech.com [sombiotech.com]
- 3. The FDA has approved SOM Biotech's Phase 3 study design for SOM3355, a potential drug for Huntington disease - Parc Científic de Barcelona [pcb.ub.edu]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. SOM3355: a new drug for the treatment of the "chorea" symptom in Huntington's disease [lirh.it]
- 6. A proof-of-concept study with SOM3355 (bevantolol hydrochloride) for reducing chorea in Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. SOM Biotech announces Phase 2b study results International Huntington Association [huntington-disease.org]
- To cite this document: BenchChem. [Navigating SOM3355 Clinical Trials: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208721#managing-side-effects-of-som3355-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com